24, 25-Dihydroxy VD3

Übersicht

Beschreibung

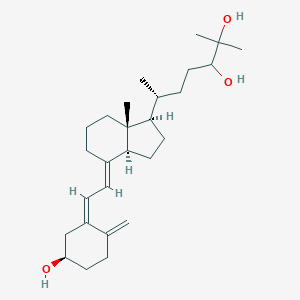

24, 25-Dihydroxy VD3, also known as 24,25-dihydroxyvitamin D3 and (24R)-hydroxycalcidiol, is a metabolite of vitamin D3. It is closely related to 1,25-dihydroxyvitamin D3, the active form of vitamin D3. This compound was first identified in 1972 in the laboratory of Hector DeLuca and Michael F. Holick . Unlike its more active counterpart, 24,25-dihydroxycholecalciferol is considered inactive as a hormone both in vitro and in vivo .

Vorbereitungsmethoden

24, 25-Dihydroxy VD3 is synthesized from 25-hydroxyvitamin D3 by the action of the enzyme CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase). This enzyme catalyzes most, if not all, of the reactions in the C-24/C-23 pathway of 25-hydroxyvitamin D3 metabolism . Industrial production methods involve the hydroxylation of cholecalciferol (vitamin D3) to 25-hydroxycholecalciferol in the liver, followed by further metabolism to dihydroxy metabolites in the kidney and other tissues such as the intestine and cartilage .

Analyse Chemischer Reaktionen

Formation of 24,25(OH)₂D₃

24,25(OH)₂D₃ is synthesized from 25-hydroxyvitamin D₃ (25(OH)D₃) via CYP24A1 , a mitochondrial cytochrome P450 enzyme. This reaction involves 24-hydroxylation at the side chain of 25(OH)D₃ .

Key Features:

-

Substrate Specificity : CYP24A1 hydroxylates both 25(OH)D₃ and 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃), but prefers 1,25(OH)₂D₃ as a substrate .

-

Co-Factors : Requires NADPH, ferredoxin, and ferredoxin reductase for electron transfer .

-

Regulation : Induced by 1,25(OH)₂D₃ and suppressed by parathyroid hormone (PTH) .

Catabolic Pathways

24,25(OH)₂D₃ undergoes further oxidation to form inactive metabolites:

24-Oxidation Pathway

CYP24A1 catalyzes successive oxidations of 24,25(OH)₂D₃:

-

24,25(OH)₂D₃ → 24-oxo-25(OH)D₃ (via C-24 oxidation)

-

24-oxo-25(OH)D₃ → 24-oxo-23,25(OH)₂D₃ (via C-23 hydroxylation)

-

24-oxo-23,25(OH)₂D₃ → Calcitroic Acid (final water-soluble excretory product) .

Species-Specific Catalytic Activity

| Species | Primary Reaction | Secondary Reaction |

|---|---|---|

| Humans | 24-hydroxylation (70%) | 23-hydroxylation (30%) |

| Rats | 24-hydroxylation (>95%) | Minimal 23-hydroxylation |

| In vitro | 24,25(OH)₂D₃ synthesis | 1,24,25(OH)₃D₃ synthesis |

Data from Jones et al. (2012) and Sakaki et al. (2000) .

CYP24A1 Feedback Mechanism

-

Upregulation : 1,25(OH)₂D₃ increases CYP24A1 expression via vitamin D receptor (VDR)-mediated transcription .

-

Downregulation : PTH and fibroblast growth factor 23 (FGF23) inhibit CYP24A1 to preserve 1,25(OH)₂D₃ levels .

Clinical Implications

| Condition | 24,25(OH)₂D₃ Level | Mechanism |

|---|---|---|

| Vitamin D toxicity | ↓ | Excessive CYP24A1 activation |

| CKD (Chronic Kidney Disease) | ↓ | Reduced renal CYP24A1 activity |

| CYP24A1 mutations | ↑ | Impaired catabolism |

Synthetic Routes

24,25(OH)₂D₃ can be chemically synthesized for research purposes. A notable method involves:

Reaction Scheme:

textVitamin D₂ → Oxidation → Silylation → Wittig Coupling → Deprotection → 24,25(OH)₂D₃

Mass Spectrometry Assays

-

Derivatization : PTAD (4-Phenyl-1,2,4-triazole-3,5-dione) enhances ionization .

-

Sensitivity : Functional sensitivity reaches sub-nanomolar concentrations (LOQ = 0.5 nmol/L) .

Vitamin D Metabolite Ratio (VMR)

| 25(OH)D₃ (nmol/L) | 24,25(OH)₂D₃ (nmol/L) | VMR (25D:24,25D) | Clinical Interpretation |

|---|---|---|---|

| >50 | >5.1 | <10 | Sufficient vitamin D |

| 30–50 | 2.1–5.0 | 10–15 | Insufficient vitamin D |

| <30 | <2.0 | >15 | Deficient vitamin D |

Adapted from Kaufmann et al. (2014) and Foo et al. (2019) .

Research Gaps

Wissenschaftliche Forschungsanwendungen

Clinical Diagnostics

Biomarker for Vitamin D Metabolism

24,25-Dihydroxyvitamin D3 serves as an important biomarker for assessing vitamin D metabolism. A study involving participants with chronic kidney disease demonstrated that lower serum concentrations of 24,25-dihydroxyvitamin D3 correlated with decreased renal function (eGFR) and secondary hyperparathyroidism. This suggests that measuring 24,25-dihydroxyvitamin D3 can provide insights into vitamin D catabolism in patients with renal impairment .

Correlation with Other Vitamin D Metabolites

Research indicates a strong correlation between serum levels of 25-hydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 across different populations. For instance, a study found that serum 24,25-dihydroxyvitamin D3 concentrations were significantly related to 25-hydroxyvitamin D3 levels in both black and white subjects . This relationship can be utilized to better understand vitamin D status in various demographics.

Immunological Effects

Regulation of Immune Response

Emerging evidence suggests that 24,25-dihydroxyvitamin D3 plays a role in modulating immune responses. It has been shown to influence the activity of immune cells such as monocytes and macrophages, potentially enhancing the body's defense against infections . This immunomodulatory effect positions 24,25-dihydroxyvitamin D3 as a candidate for therapeutic applications in autoimmune diseases and infections.

Potential in Infectious Disease Management

The compound has been investigated for its effects on various pathogens. Studies suggest that it may enhance the body's ability to combat viral infections by modulating the immune response . This could have implications for developing treatments for diseases such as influenza and COVID-19.

Metabolic Disorders

Role in Bone Health and Calcium Regulation

As a metabolite of vitamin D, 24,25-dihydroxyvitamin D3 is implicated in calcium homeostasis. Its levels are crucial for maintaining bone density and preventing osteoporosis. Research has shown that individuals with lower levels of this metabolite may have an increased risk of fractures and bone-related diseases .

Association with Chronic Diseases

There is growing interest in the association between 24,25-dihydroxyvitamin D3 levels and chronic diseases such as cardiovascular disease and diabetes. Studies have indicated that low concentrations of this metabolite may correlate with higher risks of these conditions, suggesting a potential protective role .

Data Summary Table

Case Studies

- Chronic Kidney Disease Study : A cohort study analyzed serum concentrations of 24,25-dihydroxyvitamin D3 among patients with varying stages of chronic kidney disease. Results indicated that lower concentrations were linked to increased parathyroid hormone levels and higher mortality rates .

- Immunological Response Study : A clinical trial assessed the effects of 24,25-dihydroxyvitamin D3 supplementation on patients with autoimmune diseases. The findings suggested improved immune function and reduced inflammation markers .

Wirkmechanismus

The mechanism of action of 24,25-dihydroxycholecalciferol involves its formation from 25-hydroxyvitamin D3 by the enzyme CYP24A1. This enzyme catalyzes the hydroxylation of 25-hydroxyvitamin D3 to form 24,25-dihydroxycholecalciferol . Although it is considered an inactive metabolite, some evidence suggests that it may have specific physiological activities, such as regulating calcium absorption and bone metabolism . The molecular targets and pathways involved in these effects are still under investigation .

Vergleich Mit ähnlichen Verbindungen

24, 25-Dihydroxy VD3 is similar to other vitamin D3 metabolites, such as 1,25-dihydroxyvitamin D3 and 25-hydroxyvitamin D3. it is unique in that it is considered an inactive metabolite, whereas 1,25-dihydroxyvitamin D3 is the active form of vitamin D3 . Other similar compounds include 25,26-dihydroxycholecalciferol and 1,24,25-trihydroxycholecalciferol, which also play roles in the metabolic pathways of vitamin D3 .

Biologische Aktivität

24,25-Dihydroxyvitamin D3 (24,25(OH)2D3) is a significant metabolite of vitamin D3, primarily produced from 25-hydroxyvitamin D3 (25(OH)D3) through the action of the enzyme CYP24A1. This compound plays a crucial role in calcium homeostasis and bone metabolism, yet its biological activities and clinical implications are less understood compared to its parent compounds.

The conversion of 25(OH)D3 to 24,25(OH)2D3 is an essential step in vitamin D metabolism. This process is primarily regulated by the enzyme CYP24A1, which catalyzes the hydroxylation of 25(OH)D3. The resulting metabolite, 24,25(OH)2D3, has a relatively short half-life of approximately 7 days and circulates in nanogram/milliliter concentrations in the serum .

Enzymatic Pathway

- CYP24A1 Role : CYP24A1 is responsible for the catabolism of both 25(OH)D3 and 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), leading to the formation of various metabolites including 24,25(OH)2D3.

- Regulation : The activity of CYP24A1 is influenced by several factors including parathyroid hormone (PTH), fibroblast growth factor-23 (FGF-23), and serum calcium levels .

Biological Activities

The biological activities of 24,25(OH)2D3 are distinct from those of its parent compounds. While it does not bind effectively to the vitamin D receptor (VDR), it exhibits several important functions:

- Calcium Homeostasis : It plays a role in regulating calcium levels in conjunction with other vitamin D metabolites.

- Bone Health : Studies indicate that 24,25(OH)2D3 may influence bone remodeling processes .

- Parathyroid Hormone Regulation : Research shows that serum levels of 24,25(OH)2D3 correlate with PTH levels more strongly than those of either 25(OH)D3 or 1,25(OH)2D3 .

Case Studies and Clinical Correlates

Recent studies have explored the clinical implications of 24,25(OH)2D3 levels in various populations:

-

Chronic Kidney Disease (CKD) :

- A study involving 278 participants with CKD demonstrated that lower levels of 24,25(OH)2D3 were associated with advanced stages of kidney disease. The concentration was positively correlated with estimated glomerular filtration rate (eGFR), suggesting its potential as a biomarker for vitamin D metabolism in CKD patients .

- Vitamin D Toxicity :

Research Findings

Recent findings have further elucidated the biological roles and clinical relevance of 24,25(OH)2D3:

- Correlation Studies : A strong correlation was found between serum concentrations of 24,25(OH)2D3 and markers of bone turnover and mineral metabolism. In populations with CKD or those undergoing dialysis, variations in these metabolites can provide insights into disease progression and treatment efficacy .

- Metabolite Ratios : The vitamin D metabolite ratio (VDMR), defined as the ratio of 24,25(OH)2D3 to 25(OH)D3 concentrations, has been proposed as a marker for assessing metabolic clearance rates and could help stratify risk in patients with varying kidney function .

Data Table

The following table summarizes key findings from recent studies regarding the biological activity and clinical implications of 24,25(OH)2D3.

| Study Focus | Key Findings | Sample Size | Population Characteristics |

|---|---|---|---|

| Chronic Kidney Disease | Lower levels correlated with advanced CKD stages | 278 | Diverse cohort with varying eGFR levels |

| Vitamin D Toxicity | Elevated levels linked to hypercalcemia | 2 | Canine cases of cholecalciferol toxicosis |

| Metabolite Ratios | VDMR correlated with metabolic clearance | Varies | Adults with different kidney functions |

Eigenschaften

IUPAC Name |

6-[4-[2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKJYANJHNLEEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860685 | |

| Record name | 9,10-Secocholesta-5,7,10-triene-3,24,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40013-87-4, 55721-11-4, 55700-58-8 | |

| Record name | (3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-3,24,25-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 55721-11-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 55700-58-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.